molecular formula C19H17N3O B2354709 5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 879946-63-1

5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2354709
CAS No.: 879946-63-1
M. Wt: 303.365
InChI Key: ZSLSLOZNRYEQAY-UHFFFAOYSA-N
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Description

5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentylamino group, a naphthalene ring, and an oxazole ring with a carbonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where the oxazole intermediate reacts with a naphthoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Cyclopentylamino Group: The final step involves the nucleophilic substitution of a halogenated intermediate with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentylamino)-2-(phenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a phenyl group instead of a naphthalene ring.

    5-(Cyclopentylamino)-2-(pyridin-2-yl)-1,3-oxazole-4-carbonitrile: Contains a pyridine ring instead of a naphthalene ring.

    5-(Cyclopentylamino)-2-(thien-2-yl)-1,3-oxazole-4-carbonitrile: Features a thiophene ring in place of the naphthalene ring.

Uniqueness

The uniqueness of 5-(Cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile lies in its combination of a cyclopentylamino group, a naphthalene ring, and an oxazole ring with a carbonitrile group

Properties

IUPAC Name

5-(cyclopentylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-12-17-19(21-14-8-2-3-9-14)23-18(22-17)16-11-5-7-13-6-1-4-10-15(13)16/h1,4-7,10-11,14,21H,2-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLSLOZNRYEQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879946-63-1
Record name 5-(cyclopentylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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